
N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide
Descripción general
Descripción
N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide, also known as CPI-0610, is a small molecule inhibitor that targets bromodomain and extraterminal (BET) proteins. BET proteins are known to play a crucial role in gene regulation, and their inhibition has been shown to have therapeutic potential in various diseases, including cancer and inflammation.
Mecanismo De Acción
N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide targets the bromodomains of BET proteins, which are responsible for recognizing and binding to acetylated lysine residues on histone proteins. By inhibiting the binding of BET proteins to chromatin, N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide disrupts the recruitment of transcriptional machinery to gene promoters, leading to the downregulation of oncogenes and pro-inflammatory genes.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the suppression of tumor growth. In preclinical models of inflammation, N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide has been shown to reduce cytokine production and immune cell infiltration, leading to a decrease in tissue damage and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide is its high specificity for BET proteins, which reduces the risk of off-target effects. Another advantage is its oral bioavailability, which makes it suitable for use in animal models and clinical trials. However, one of the limitations of N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
Several future directions for research on N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide include:
1. Clinical trials to evaluate the safety and efficacy of N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide in cancer and inflammation patients.
2. Development of combination therapies with N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide and other anti-cancer or anti-inflammatory agents.
3. Investigation of the role of BET proteins in other diseases, such as neurodegenerative disorders and metabolic diseases.
4. Development of more potent and selective BET inhibitors with longer half-lives.
In conclusion, N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide is a promising small molecule inhibitor that targets BET proteins and has therapeutic potential in cancer and inflammation. Its high specificity and oral bioavailability make it suitable for use in animal models and clinical trials. Future research on N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide may lead to the development of more effective therapies for various diseases.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide has been extensively studied for its therapeutic potential in cancer and inflammation. Several preclinical studies have shown that BET inhibitors, including N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide, can suppress the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and asthma.
Propiedades
IUPAC Name |
N-cyclopropyl-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-12(13(17)15-8-5-6-8)10-7-14-11-4-2-1-3-9(10)11/h1-4,7-8,14H,5-6H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELXBSCZTWJVCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49821530 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4393858.png)
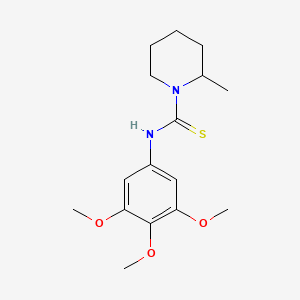
![2-(6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B4393874.png)
![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylaniline](/img/structure/B4393884.png)


![4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbutanamide](/img/structure/B4393903.png)
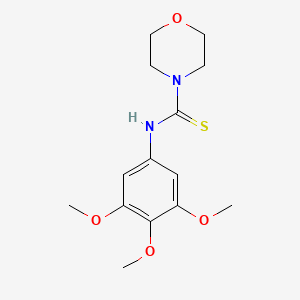
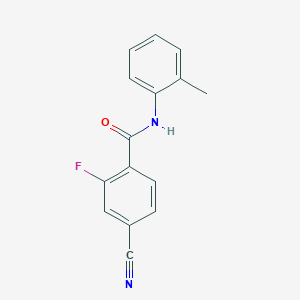
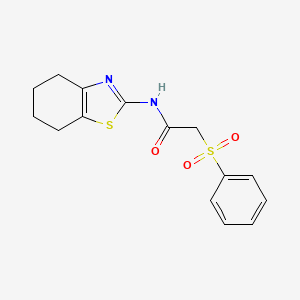

![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B4393930.png)
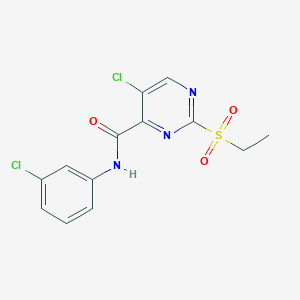
![7-(2-ethoxyethyl)-8-[(4-ethyl-1-piperazinyl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4393955.png)